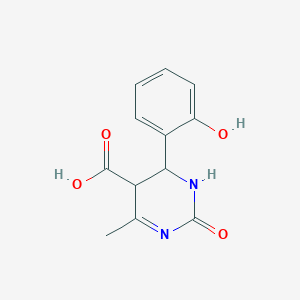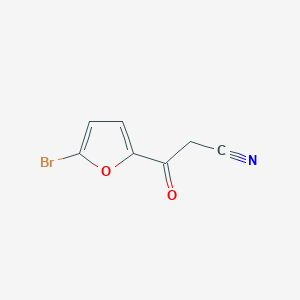
3-(5-Bromofuran-2-yl)-3-oxopropanenitrile
概述
描述
3-(5-Bromofuran-2-yl)-3-oxopropanenitrile is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a bromine atom attached to the furan ring, a nitrile group, and a ketone group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile typically involves the bromination of furan derivatives followed by a Knoevenagel condensation reaction. One common method involves the reaction of 5-bromofurfural with malononitrile in the presence of a base such as piperidine in ethanol. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.
化学反应分析
Types of Reactions
3-(5-Bromofuran-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: Hydrogenation using palladium catalysts.
Substitution: Palladium catalysts and boronic acids for Suzuki–Miyaura coupling.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Primary amines.
Substitution: Various substituted furan derivatives.
科学研究应用
3-(5-Bromofuran-2-yl)-3-oxopropanenitrile has several applications in scientific research:
作用机制
The mechanism of action of 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. In biological systems, it may interact with enzymes and proteins, leading to its antimicrobial and antifungal effects .
相似化合物的比较
Similar Compounds
- 5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol
- 5-Thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiols
Uniqueness
3-(5-Bromofuran-2-yl)-3-oxopropanenitrile is unique due to its combination of functional groups, which provide versatility in synthetic applications. The presence of the bromine atom allows for various substitution reactions, while the nitrile and ketone groups enable further functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
属性
IUPAC Name |
3-(5-bromofuran-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAUXNHDKNKARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536691 | |
| Record name | 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93277-17-9 | |
| Record name | 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
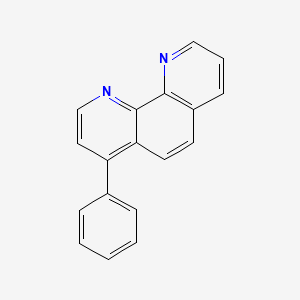
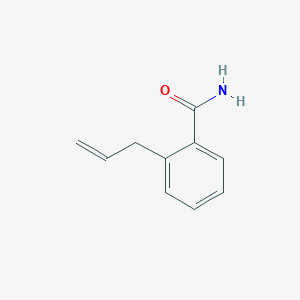
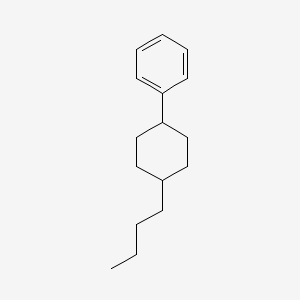
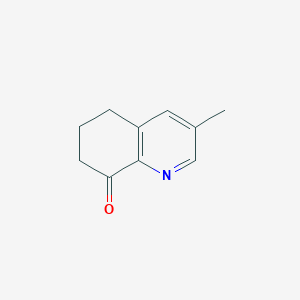
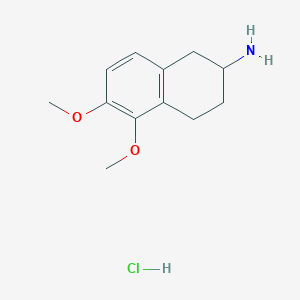
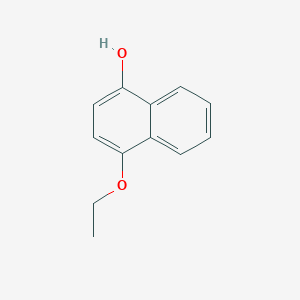
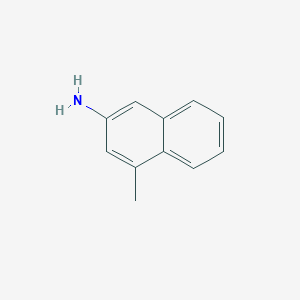
![7-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1625771.png)
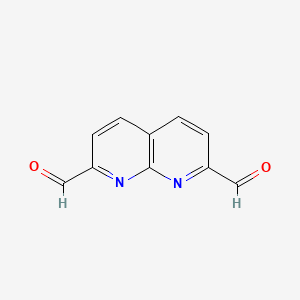
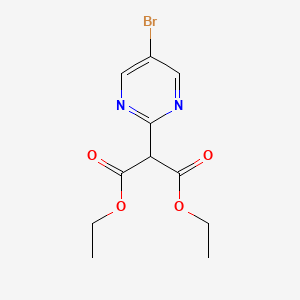
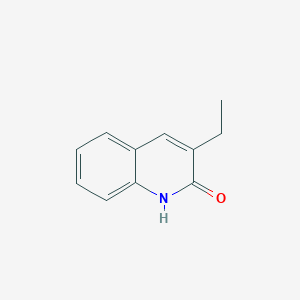
![6-Methyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B1625779.png)
![7-Ethyl-2-methyl-4-oxo-3-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625780.png)
